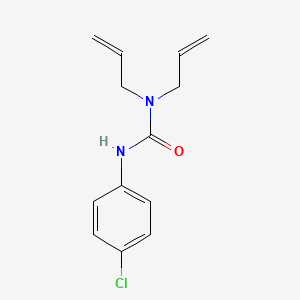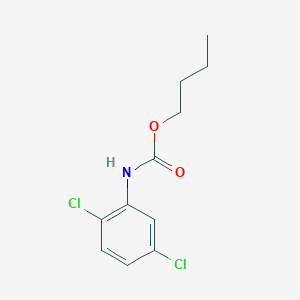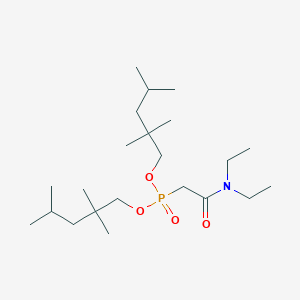
1,7-Diphenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diphenylnaphthalene is an organic compound with the molecular formula C22H16. It is a derivative of naphthalene, where two phenyl groups are attached at the 1 and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diphenylnaphthalene can be synthesized through several methods. One common method involves the reaction of naphthalene with phenyl lithium in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,7-Diphenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)
Major Products Formed
Oxidation: Quinones, oxygenated derivatives
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
作用機序
The mechanism of action of 1,7-Diphenylnaphthalene and its derivatives involves interactions with various molecular targets. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
- 1,6-Diphenylnaphthalene
- 1,8-Diphenylnaphthalene
- 2,6-Diphenylnaphthalene
- 2,3-Diphenylnaphthalene
Uniqueness
1,7-Diphenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
970-06-9 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
1,7-diphenylnaphthalene |
InChI |
InChI=1S/C22H16/c1-3-8-17(9-4-1)20-15-14-19-12-7-13-21(22(19)16-20)18-10-5-2-6-11-18/h1-16H |
InChIキー |
GQHLUGQTYDTQDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3C4=CC=CC=C4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)




![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)








